molecular formula C8H4FIN2O B12439638 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B12439638
M. Wt: 290.03 g/mol
InChI Key: YIBCJXKZMHTTPU-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluoro and iodo group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-iodobenzoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under palladium-catalyzed conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine would yield the corresponding amino derivative.

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-5-iodophenyl)acrylic acid
  • 2-Fluoro-5-iodophenylboronic acid
  • 3-(2-Fluoro-5-iodophenyl)pyrrolidine

Uniqueness

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C8H4FIN2O

Molecular Weight

290.03 g/mol

IUPAC Name

3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H

InChI Key

YIBCJXKZMHTTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C2=NOC=N2)F

Origin of Product

United States

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